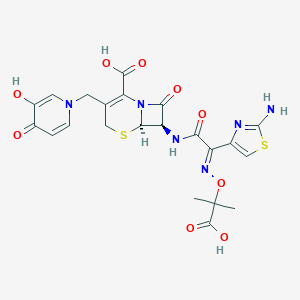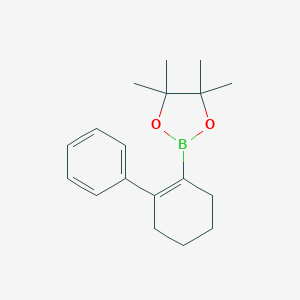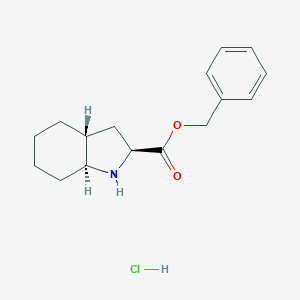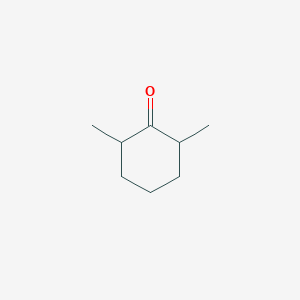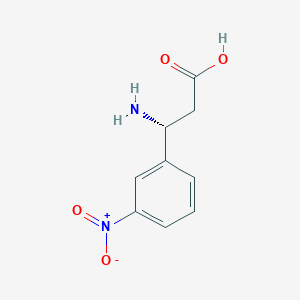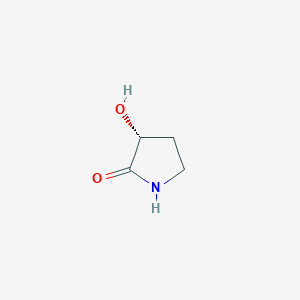![molecular formula C8H11NO B152379 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone CAS No. 128960-01-0](/img/structure/B152379.png)
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone, also known as A-836,339, is a synthetic compound that belongs to the class of pyrrolidinones. This compound has been extensively studied for its potential as a therapeutic agent due to its ability to bind to and activate the cannabinoid receptor CB1. In
Wirkmechanismus
The mechanism of action of 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone involves its binding to and activation of the CB1 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a variety of downstream effects, including the inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression.
Biochemische Und Physiologische Effekte
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can reduce pain sensitivity and anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone has shown promise as a potential therapeutic agent for a variety of conditions. Future research should focus on further elucidating its mechanism of action and exploring its potential for treating pain, anxiety, and inflammation. Additionally, the development of more water-soluble analogs of this compound could improve its utility in experimental settings. Finally, investigations into the potential long-term effects of CB1 receptor activation are warranted to fully understand the safety and efficacy of this compound as a therapeutic agent.
In conclusion, 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. Its ability to bind to and activate the CB1 receptor has made it a promising candidate for the treatment of pain, anxiety, and inflammation. Further research is needed to fully understand its mechanism of action and potential long-term effects, but its high potency and selectivity make it a valuable tool for investigating the endocannabinoid system.
Synthesemethoden
The synthesis of 1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone involves the reaction of 2-pyrrolidinone with ethynylmagnesium bromide, followed by purification through column chromatography. This method has been described in detail in a paper by Järbe et al. (2010).
Wissenschaftliche Forschungsanwendungen
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone has been studied extensively for its potential as a therapeutic agent. It has been shown to bind to and activate the CB1 receptor, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has been investigated for its potential as an analgesic, anti-inflammatory, and anti-anxiety agent.
Eigenschaften
CAS-Nummer |
128960-01-0 |
|---|---|
Produktname |
1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-[(2R)-2-ethynylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3/t8-/m0/s1 |
InChI-Schlüssel |
ZAFKSHSFIZAUGY-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N1CCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCC1C#C |
Kanonische SMILES |
CC(=O)N1CCCC1C#C |
Synonyme |
Pyrrolidine, 1-acetyl-2-ethynyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



